Azepane Ring Conformational Flexibility vs. Piperidine and Pyrrolidine Analogs
The seven-membered azepane ring of N-pyridin-2-ylazepane-1-sulfonamide introduces greater conformational flexibility and a distinct spatial orientation of the sulfonamide pharmacophore compared to six-membered piperidine or five-membered pyrrolidine analogs. In SAR studies of azepane sulfonamides as 11β-HSD1 inhibitors, azepane-containing derivatives demonstrated potent inhibitory activity with IC50 values as low as 3.0 nM, whereas analogous piperidine and pyrrolidine scaffolds showed substantially reduced potency, indicating that the seven-membered ring geometry is a critical determinant of target engagement . Although these IC50 values are not derived from the title compound itself, the class-level SAR strongly suggests that contraction of the azepane to a smaller ring—as would occur with generic substitution to a piperidine analog—would be expected to reduce binding affinity .
| Evidence Dimension | Ring-size-dependent conformational flexibility and associated 11β-HSD1 inhibitory potency |
|---|---|
| Target Compound Data | Azepane ring (7-membered); no direct IC50 data available for the specific title compound |
| Comparator Or Baseline | Piperidine analogs (6-membered): reduced potency vs. azepane; Pyrrolidine analogs (5-membered): further reduced potency in published azepane sulfonamide SAR series |
| Quantified Difference | Azepane sulfonamide IC50 as low as 3.0 nM (class representative); precise difference vs. smaller-ring analogs not quantifiable for the title compound |
| Conditions | In vitro 11β-HSD1 enzyme inhibition assay (class-level SAR context; not direct title compound data) |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting 11β-HSD1 or related enzymes, the azepane ring is a non-substitutable structural feature; replacing the title compound with a piperidine or pyrrolidine analog would require independent re-validation of potency.
- [1] Neelamkavil SF, et al. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009. View Source
